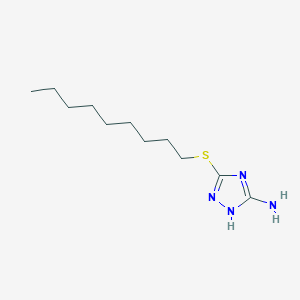![molecular formula C37H37Cl2N7O2 B387974 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B387974.png)
4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its unique structure, which includes multiple functional groups such as benzaldehyde, piperidine, and triazine moieties
準備方法
The synthesis of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE involves several steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:
-
Formation of 4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde: : This step involves the reaction of 2,4-dichlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
-
Synthesis of 4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazine: : This intermediate is prepared by reacting 4-benzylpiperidine with 4-methylphenylamine and cyanuric chloride. The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
-
Coupling Reaction: : The final step involves the coupling of the two intermediates using a hydrazone formation reaction. This is achieved by reacting the aldehyde group of 4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde with the hydrazine derivative of the triazine intermediate. The reaction is typically carried out in ethanol under reflux conditions.
化学反応の分析
4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the aldehyde group, converting it to a carboxylic acid.
-
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the aldehyde group to a primary alcohol.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and triazine moieties. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
-
Condensation: : The hydrazone group can participate in condensation reactions with various carbonyl compounds, forming hydrazones, hydrazides, and other derivatives.
科学的研究の応用
4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
-
Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
-
Materials Science: : The compound’s functional groups allow for its incorporation into polymer matrices, potentially enhancing the properties of materials such as conductivity, thermal stability, and mechanical strength.
-
Biological Research: : The compound can be used as a probe to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.
-
Industrial Applications: : The compound’s reactivity and stability make it suitable for use in industrial processes, such as the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form reversible covalent bonds with carbonyl-containing biomolecules, potentially inhibiting enzymes or modulating receptor activity. Additionally, the triazine moiety may interact with nucleic acids or proteins, affecting cellular processes such as transcription and translation.
類似化合物との比較
4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE can be compared with similar compounds to highlight its uniqueness:
-
4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde: : This compound lacks the triazine and piperidine moieties, resulting in different chemical reactivity and biological activity.
-
4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazine: : This compound lacks the benzaldehyde and hydrazone groups, which may affect its ability to interact with specific molecular targets.
-
N’-((E)-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methylidene)-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: : This compound has a similar hydrazone group but differs in the triazine and benzylpiperidine moieties, leading to distinct chemical and biological properties .
特性
分子式 |
C37H37Cl2N7O2 |
|---|---|
分子量 |
682.6g/mol |
IUPAC名 |
6-(4-benzylpiperidin-1-yl)-2-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C37H37Cl2N7O2/c1-25-8-13-31(14-9-25)41-35-42-36(44-37(43-35)46-18-16-27(17-19-46)20-26-6-4-3-5-7-26)45-40-23-28-10-15-33(34(21-28)47-2)48-24-29-11-12-30(38)22-32(29)39/h3-15,21-23,27H,16-20,24H2,1-2H3,(H2,41,42,43,44,45)/b40-23+ |
InChIキー |
DGBQFEZLFSTPGS-ZXTCRCEHSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)NN=CC5=CC(=C(C=C5)OCC6=C(C=C(C=C6)Cl)Cl)OC |
異性体SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)N/N=C/C5=CC(=C(C=C5)OCC6=C(C=C(C=C6)Cl)Cl)OC |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)NN=CC5=CC(=C(C=C5)OCC6=C(C=C(C=C6)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-bis(propylsulfonyl)-N'-(3,4,5-trimethoxybenzylidene)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide](/img/structure/B387891.png)
![N-(4-iodophenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B387893.png)
![4-Chloro-2-({[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B387894.png)

![2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B387896.png)
![2-[(5-{[(dimethylamino)methylene]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{2-nitrophenyl}acetamide](/img/structure/B387897.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide](/img/structure/B387902.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B387903.png)
![2-[(2-Fluorobenzyl)sulfanyl]-4,6-dithien-2-ylnicotinonitrile](/img/structure/B387905.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-iodo-4-methylphenyl)acetamide](/img/structure/B387906.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B387908.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B387909.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B387910.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({3-cyano-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B387912.png)
